molecular formula C18H18F2N2O3S B2693571 N-(4-fluorophenyl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide CAS No. 591239-51-9

N-(4-fluorophenyl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide

Cat. No.: B2693571
CAS No.: 591239-51-9
M. Wt: 380.41
InChI Key: VZVSFHIKYYNXDC-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide is a synthetic organic compound characterized by the presence of fluorine atoms on its phenyl rings and a sulfonyl group attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, where a sulfonyl chloride reacts with the piperidine ring in the presence of a base like triethylamine.

    Attachment of the Fluorophenyl Groups: The fluorophenyl groups are attached through nucleophilic aromatic substitution reactions, where fluorobenzene derivatives react with the sulfonylated piperidine intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

    Substitution: The fluorophenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like nitrating agents or halogens can be used under acidic conditions.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Sulfides or thiols from the sulfonyl group.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(4-fluorophenyl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study the interactions of fluorinated aromatic compounds with biological macromolecules. Its fluorine atoms can enhance binding affinity and selectivity in biochemical assays.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a pharmaceutical intermediate. Its structural features may contribute to the development of new drugs with improved efficacy and safety profiles.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials, such as polymers with unique properties.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms can enhance the compound’s binding affinity through hydrogen bonding and hydrophobic interactions. The sulfonyl group may also play a role in modulating the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)-1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxamide: Similar structure but with chlorine atoms instead of fluorine.

    N-(4-methylphenyl)-1-((4-methylphenyl)sulfonyl)piperidine-4-carboxamide: Contains methyl groups instead of fluorine.

    N-(4-bromophenyl)-1-((4-bromophenyl)sulfonyl)piperidine-4-carboxamide: Bromine atoms replace the fluorine atoms.

Uniqueness

N-(4-fluorophenyl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide is unique due to the presence of fluorine atoms, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance metabolic stability, increase lipophilicity, and improve binding interactions, making this compound particularly valuable in drug discovery and development.

Properties

IUPAC Name

N-(4-fluorophenyl)-1-(4-fluorophenyl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F2N2O3S/c19-14-1-5-16(6-2-14)21-18(23)13-9-11-22(12-10-13)26(24,25)17-7-3-15(20)4-8-17/h1-8,13H,9-12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZVSFHIKYYNXDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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